

Application Notes and Protocols for CAY10734 in 3D Cell Culture Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

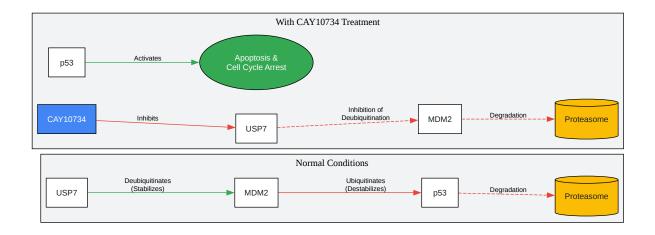
CAY10734, also known as P22077, is a potent and cell-permeable inhibitor of Ubiquitin Specific Peptidase 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of key cellular proteins involved in cell cycle progression, apoptosis, and tumor suppression.[2][3] One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[3][4] By inhibiting USP7, CAY10734 prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. This reduction in MDM2 levels results in the stabilization and accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5][4][6]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for studying cancer biology and drug efficacy compared to traditional 2D cell cultures. These models better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. The application of **CAY10734** in these advanced in vitro models provides a valuable tool for investigating its anti-cancer effects in a more translationally relevant context.

Mechanism of Action: The USP7-MDM2-p53 Signaling Pathway



CAY10734 exerts its anti-cancer effects by targeting the USP7-MDM2-p53 signaling axis. In normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2. MDM2, in turn, ubiquitinates p53, marking it for degradation by the proteasome, thus keeping p53 levels low. Upon treatment with CAY10734, USP7 is inhibited, leading to the destabilization and degradation of MDM2. The resulting decrease in MDM2 allows for the accumulation and activation of p53, which can then transcriptionally activate target genes involved in apoptosis and cell cycle arrest, ultimately leading to tumor cell death.



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Caption: **CAY10734** inhibits USP7, leading to p53 stabilization and apoptosis.

Quantitative Data

The following table summarizes the in vitro activity of **CAY10734** (P22077) in various cancer cell lines based on 2D culture experiments. While direct quantitative data for 3D models is limited in publicly available literature, these values provide a starting point for dose-range



finding studies in 3D cultures. It is important to note that higher concentrations may be required in 3D models due to limitations in drug penetration.

Compound	Target	Cell Line	Assay	Potency (EC50/IC50)	Reference
CAY10734 (P22077)	USP7	-	Cell-free assay	8.6 μM (EC50)	[1]
CAY10734 (P22077)	USP47	-	Cell-free assay	8.74 μM (EC50)	[2]
CAY10734 (P22077)	-	IMR-32 (Neuroblasto ma)	Cell Viability	~5 µM	[6]
CAY10734 (P22077)	-	NGP (Neuroblasto ma)	Cell Viability	~5 µM	[6]
CAY10734 (P22077)	-	CHLA-255 (Neuroblasto ma)	Cell Viability	~7 μM	[6]
CAY10734 (P22077)	-	SH-SY5Y (Neuroblasto ma)	Cell Viability	~8 µM	[6]

Experimental Protocols

Protocol 1: Formation of Cancer Cell Spheroids using the Liquid Overlay Technique

This protocol describes a general method for forming cancer cell spheroids in ultra-low attachment plates.

Materials:

Cancer cell line of interest (e.g., HCT116, A549, MCF-7)



- Complete cell culture medium
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Ultra-low attachment 96-well round-bottom plates
- · Hemocytometer or automated cell counter

Procedure:

- Culture cancer cells in a T-75 flask to 70-80% confluency.
- Aspirate the culture medium and wash the cells once with PBS.
- Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
- Neutralize trypsin with 5-7 mL of complete culture medium and collect the cell suspension in a 15 mL conical tube.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
- Determine the cell concentration and viability using a hemocytometer or automated cell counter.
- Dilute the cell suspension to the desired seeding density (typically 1,000 to 10,000 cells/well, requires optimization for each cell line).
- Carefully dispense 100 μ L of the cell suspension into each well of a 96-well ultra-low attachment round-bottom plate.
- Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2.



 Spheroid formation can be observed within 24-72 hours. Monitor spheroid formation and morphology daily using a light microscope.

Protocol 2: CAY10734 Treatment of 3D Spheroids

This protocol outlines the procedure for treating pre-formed spheroids with **CAY10734**.

Materials:

- Pre-formed cancer cell spheroids in a 96-well plate
- CAY10734 (P22077) stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium

Procedure:

- Prepare a serial dilution of **CAY10734** in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 μM). Include a vehicle control (DMSO) at the same final concentration as the highest **CAY10734** concentration.
- After 3-4 days of spheroid formation (or when spheroids have reached the desired size and compactness), carefully remove 50 μL of the culture medium from each well.
- Add 50 μL of the prepared CAY10734 dilutions or vehicle control to the respective wells. This
 results in a final volume of 100 μL per well.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 24, 48, 72 hours).

Protocol 3: Assessment of Spheroid Viability using a Luminescent ATP-based Assay

This protocol describes a common method to determine cell viability in 3D spheroids by measuring ATP levels.

Materials:



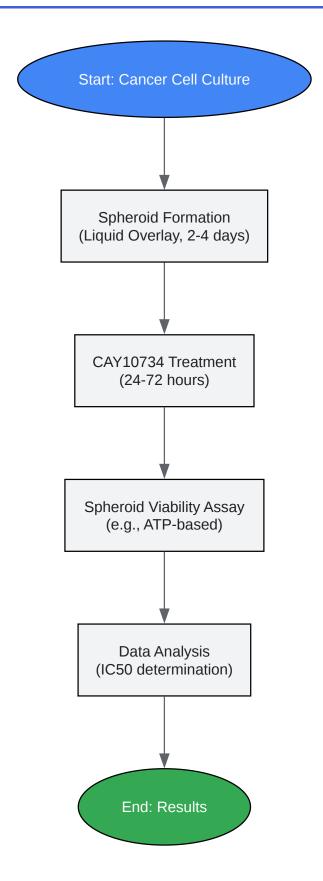
- CAY10734-treated spheroids in a 96-well plate
- 3D-compatible cell viability assay reagent (e.g., CellTiter-Glo® 3D)
- Opaque-walled 96-well plates suitable for luminescence measurements
- Plate reader with luminescence detection capabilities

Procedure:

- Equilibrate the 3D cell viability reagent and the spheroid plate to room temperature for at least 30 minutes.
- Add a volume of the viability reagent equal to the volume of culture medium in each well (e.g., 100 μL of reagent to 100 μL of medium).
- Mix the contents by shaking the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.
- Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Experimental Workflow





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Caption: Workflow for assessing CAY10734 efficacy in 3D spheroids.



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